

Application Note: ADME Assessment Methodology for Pyrazolo[3,4-d]pyrimidine Derivatives

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Compound of Interest

Compound Name: *3H-pyrazolo[3,4-d]pyrimidin-4-amine*

Cat. No.: B14893792

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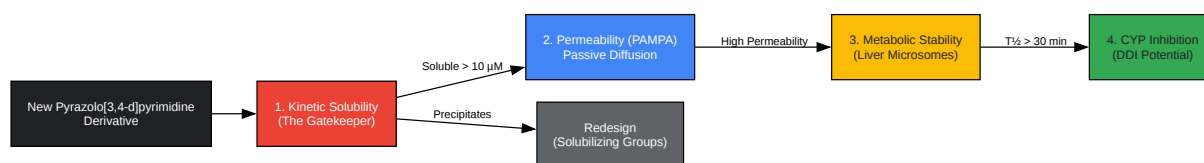
Executive Summary & Strategic Rationale

Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, functioning primarily as ATP-competitive kinase inhibitors (e.g., Src, Hck, BTK, mTOR). While their planar, aromatic structure mimics adenine to ensure high potency, this same structural feature introduces significant ADME (Absorption, Distribution, Metabolism, Excretion) challenges—specifically poor aqueous solubility and variable metabolic stability.

This Application Note provides a validated workflow for assessing these derivatives. Unlike generic ADME guides, this protocol prioritizes a "Solubility-First" approach. Experience shows that standard metabolic assays (like microsomes) often yield false negatives for this scaffold due to compound precipitation in aqueous buffers, not actual metabolic stability.

The "Gatekeeper" Workflow

The following decision tree outlines the logical flow of experiments. Solubility must be validated before moving to cell-based or enzymatic assays.



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Figure 1: Critical path for ADME profiling. Note the "Redesign" loop at the solubility stage, critical for pyrazolo[3,4-d]pyrimidines.

Protocol 1: Kinetic Solubility (The Gatekeeper)

Rationale: Pyrazolo[3,4-d]pyrimidines often exhibit "brick-dust" properties due to strong intermolecular

-stacking. Standard thermodynamic solubility (24h shake-flask) is too slow for screening. We utilize a high-throughput Kinetic Solubility assay via nephelometry or UV-Vis to identify compounds that will precipitate in downstream biological assays.

Materials

- Stock Solution: 10 mM compound in DMSO.
- Buffer: PBS (pH 7.4) or Simulated Gastric Fluid (SGF, pH 1.2).
- Detection: Microplate reader (UV-Absorbance at 620 nm or Nephelometry).

Step-by-Step Methodology

- Preparation: Dispense 196 µL of buffer into a clear 96-well plate.
- Spiking: Add 4 µL of the 10 mM DMSO stock to the buffer (Final concentration: 200 µM, 2% DMSO).
 - Expert Note: Do not exceed 2% DMSO; higher concentrations artificially solubilize the planar rings, leading to false positives.

- Incubation: Shake at 600 rpm for 90 minutes at room temperature.
- Read 1 (Total): Measure absorbance at 620 nm (turbidity). High absorbance indicates precipitation.
- Filtration: Filter the samples using a 0.45 μm filter plate (vacuum manifold).
- Read 2 (Filtrate): Measure UV absorbance of the filtrate at the compound's (determined previously).
- Calculation:

Success Criteria: For a pyrazolo[3,4-d]pyrimidine to proceed to metabolic assays, it should demonstrate kinetic solubility

Protocol 2: PAMPA (Permeability)

Rationale: These derivatives are generally lipophilic and permeate well by passive diffusion. However, bulky substituents at the N1 or C4 position can impede transport. PAMPA (Parallel Artificial Membrane Permeability Assay) is preferred over Caco-2 for early screening as it isolates passive diffusion from efflux transporter effects.

Experimental Setup

- Donor Plate: 96-well filter plate (0.45 μm PVDF).
- Acceptor Plate: 96-well PTFE plate.
- Membrane Lipid: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

Protocol

- Membrane Coating: Carefully pipette 5 μL of the lipid/dodecane mixture onto the filter of the donor plate.[2] Ensure the filter is translucent (wetted) but not leaking.
- Donor Solution: Dilute compound to 10 μM in PBS (pH 7.4). Add 150 μL to the donor wells.

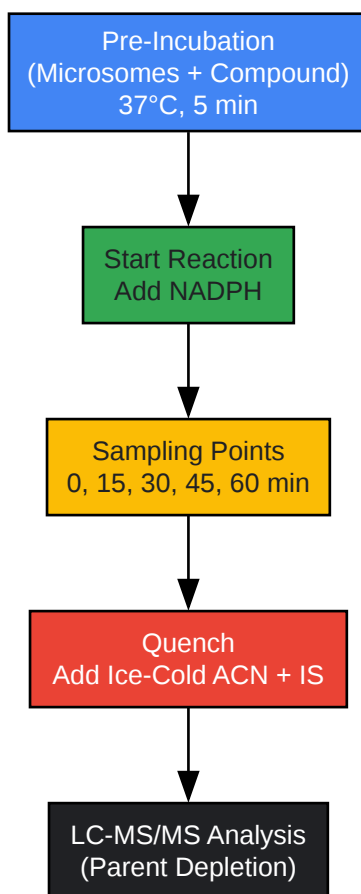
- Acceptor Solution: Add 300 μ L of PBS (pH 7.4) to the acceptor wells.
 - Expert Note: For pyrazolo-pyrimidines, use a "Double Sink" condition by adding a scavenger (e.g., BSA or surfactant) to the acceptor well if the compound is highly lipophilic ($\text{LogD} > 3.0$), to simulate blood flow and prevent back-diffusion.
- Sandwich & Incubate: Place the donor plate on top of the acceptor plate. Incubate for 5 hours at 25°C in a humidity chamber.
- Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
- Calculation: Calculate Effective Permeability () using the standard equation:

Protocol 3: Metabolic Stability (Microsomal)

Rationale: The electron-rich pyrazolo[3,4-d]pyrimidine core is susceptible to oxidative metabolism by Cytochrome P450s (CYPs), particularly at the N1-alkyl/aryl substituents and the C4-amino group. This assay determines the Intrinsic Clearance (

).[3]

Workflow Visualization



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Figure 2: Microsomal stability incubation timeline.

Detailed Protocol

- Reaction Mix: Prepare a master mix containing:
 - Human Liver Microsomes (HLM): 0.5 mg/mL protein final.
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
 - Test Compound: 1 μ M final (ensure < 0.1% DMSO).
- Pre-incubation: Incubate the mix at 37°C for 5 minutes to equilibrate.
- Initiation: Add NADPH (1 mM final concentration) to start the reaction.

- Control: Run a parallel incubation without NADPH to detect non-CYP mediated hydrolysis (common in prodrugs of this class).
- Sampling: At t=0, 15, 30, and 60 minutes, remove 50 μ L aliquots.
- Quenching: Immediately dispense aliquot into 150 μ L ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide).
- Processing: Centrifuge at 4000 rpm for 20 minutes (4°C) to pellet proteins. Inject supernatant into LC-MS/MS.

Data Interpretation: Plot

vs. Time. The slope

is the elimination rate constant.

Summary of Key Parameters

Parameter	Assay Type	Target Value	Critical Failure Mode for Pyrazolo[3,4-d]pyrimidines
Solubility	Kinetic (Nephelometry)		Precipitation leads to false low potency and false high clearance.
Permeability	PAMPA (DOPC lipid)		Low permeability due to high Polar Surface Area (PSA) if over-functionalized.
Metabolic Stability	HLM (Microsomes)		Rapid oxidation of N1-substituents or dealkylation at C4.
CYP Inhibition	Fluorescent/LC-MS		Strong binding to CYP3A4 heme due to nitrogen-rich heterocycle.

References

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